1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane

Description

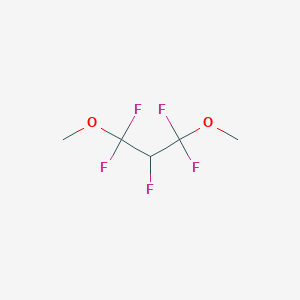

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3,3-pentafluoro-1,3-dimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F5O2/c1-11-4(7,8)3(6)5(9,10)12-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFWMCWAGHYFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(OC)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80536675 | |

| Record name | 1,1,2,3,3-Pentafluoro-1,3-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758-62-3 | |

| Record name | 1,1,2,3,3-Pentafluoro-1,3-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Elucidation of 1,3 Dimethoxy 1,1,2,3,3 Pentafluoropropane

Systematic Nomenclature and Common Synonyms in Chemical Literature

The systematic naming of organic compounds follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). For 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane, the IUPAC name clearly defines its molecular structure. The "propane" backbone indicates a three-carbon chain. The locants "1,1,2,3,3-pentafluoro" specify the positions of the five fluorine atoms, and "1,3-dimethoxy" indicates two methoxy (B1213986) groups (-OCH3) attached to the first and third carbon atoms.

In scientific literature and commercial catalogs, this compound is also identified by various synonyms and registry numbers, which are crucial for cross-referencing and database searches. The most prominent identifier is its CAS (Chemical Abstracts Service) Registry Number, which is 758-62-3. synquestlabs.comapolloscientific.co.ukcymitquimica.com

Common synonyms found in chemical databases include:

1,1,2,3,3-Pentafluoro-1,3-dimethoxypropane synquestlabs.com

3,3,4,5,5-Pentafluoro-2,6-dioxaheptane synquestlabs.com

Methyl 1,1,2,3,3-pentafluoro-4-oxapentyl ether synquestlabs.com

Bis(1,1-difluoro-2-oxapropyl)fluoromethane synquestlabs.com

These alternative names, while less systematic, can provide additional insight into the molecule's structure or how it might be synthesized or classified.

Interactive Table: Compound Identification

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 758-62-3 |

| Molecular Formula | C5H7F5O2 |

| Molecular Weight | 194.10 g/mol |

| Synonym 1 | 1,1,2,3,3-Pentafluoro-1,3-dimethoxypropane |

| Synonym 2 | 3,3,4,5,5-Pentafluoro-2,6-dioxaheptane |

Isomerism and Stereochemical Considerations in Fluoroalkanes

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. embibe.com Fluoroalkanes, due to the presence of carbon-fluorine bonds, can exhibit various forms of isomerism. youtube.com

Constitutional Isomerism: This type of isomerism involves differences in the connectivity of atoms. For the molecular formula C5H7F5O2, numerous constitutional isomers are possible besides this compound. The fluorine atoms and methoxy groups could be arranged in many other combinations along the propane (B168953) chain (e.g., 1,1-Dimethoxy-1,2,2,3,3-pentafluoropropane). Each of these isomers would be a distinct compound with unique physical and chemical properties.

Stereoisomerism: This form of isomerism concerns the spatial arrangement of atoms. The central carbon atom (C2) in this compound is bonded to a hydrogen atom, a fluorine atom, and two different fluorinated methoxy-ethyl groups (-CF2OCH3 and -CF(OCH3)CF2H). A carbon atom with four different substituents is known as a stereogenic or chiral center. sydney.edu.au

The presence of this chiral center at C2 means that this compound can exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other. sydney.edu.au These two stereoisomers, (R)-1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane and (S)-1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane, have identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light and with other chiral molecules.

Advanced Methods for Structural Confirmation

The definitive elucidation of the structure of organofluorine compounds like this compound requires a combination of advanced spectroscopic techniques. numberanalytics.comjeol.com The high electronegativity and unique nuclear properties of fluorine make these methods particularly informative. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural analysis. wikipedia.org

¹⁹F NMR: This is one of the most powerful tools for characterizing fluorinated compounds. jeol.com The chemical shifts in ¹⁹F NMR spectra are highly sensitive to the local electronic environment, providing detailed information about the location of fluorine atoms within the molecule. wikipedia.org For this compound, distinct signals would be expected for the -CF2- and -CHF- groups, with coupling patterns (spin-spin splitting) revealing the connectivity between different fluorine and hydrogen atoms.

¹H NMR: This technique identifies the chemical environments of the hydrogen atoms. The spectrum would show signals for the methoxy (-OCH3) protons and the proton on the central carbon (-CHF-). The splitting of the -CHF- signal would be complex due to coupling with adjacent fluorine atoms.

¹³C NMR: Carbon NMR provides information about the carbon skeleton. The signals for each of the five carbon atoms would be split by the attached fluorine atoms (C-F coupling), which can be a valuable tool for confirming assignments. jeol.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. numberanalytics.comnumberanalytics.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C5H7F5O2. numberanalytics.com The fragmentation pattern observed in the mass spectrum offers further clues about the molecule's structure, as the molecule breaks apart in predictable ways upon ionization. numberanalytics.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by strong absorption bands in the 1000-1360 cm⁻¹ region, which are typical for carbon-fluorine (C-F) bond stretching vibrations. wikipedia.org The presence of C-O bonds from the ether linkages would also give rise to characteristic signals.

Interactive Table: Spectroscopic Data Interpretation

| Spectroscopic Method | Expected Observations for this compound | Information Gained |

|---|---|---|

| ¹⁹F NMR | Multiple distinct signals with complex coupling patterns. | Confirms the different fluorine environments (-CF2 vs. -CHF) and their connectivity. |

| ¹H NMR | Signals for methoxy protons and the C2 proton, with splitting due to F-H coupling. | Identifies and quantifies hydrogen environments. |

| ¹³C NMR | Five carbon signals, each potentially split by attached fluorine atoms. | Elucidates the carbon backbone and C-F bonding. |

| Mass Spectrometry (HRMS) | A precise molecular ion peak corresponding to the exact mass of C5H7F5O2. | Confirms molecular formula and provides fragmentation data for structural clues. numberanalytics.com |

| Infrared (IR) Spectroscopy | Strong absorption bands in the 1000-1360 cm⁻¹ range and bands for C-O stretching. | Identifies the presence of C-F and C-O functional groups. wikipedia.org |

Spectroscopic Characterization and Conformational Analysis of 1,3 Dimethoxy 1,1,2,3,3 Pentafluoropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane, a combination of ¹⁹F, ¹H, and ¹³C NMR would be essential for a complete structural assignment.

Fluorine-19 NMR Spectral Analysis and Interpretation

A ¹⁹F NMR spectrum would be crucial for characterizing the fluorine environments within the molecule. The structure contains three distinct fluorine environments: -CF₂- at the 1-position, -CF- at the 2-position, and -CF₂- at the 3-position. This would be expected to give rise to three distinct signals. The fluorine atom at the chiral center (C2) would likely appear as a complex multiplet due to coupling with the adjacent non-equivalent fluorine atoms and the proton. The geminal fluorine atoms at C1 and C3 are diastereotopic and would be expected to show distinct chemical shifts and complex coupling patterns.

Table 1: Predicted ¹⁹F NMR Spectral Data for this compound

| Position | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J-values) in Hz |

|---|---|---|---|

| F (on C1) | -70 to -90 | ddt (doublet of doublets of triplets) | ²JFF, ³JFH, ³JFF |

| F (on C2) | -180 to -200 | m (multiplet) | ²JFH, ³JFF |

| F (on C3) | -110 to -130 | ddt (doublet of doublets of triplets) | ²JFF, ³JFH, ³JFF |

Note: These are predicted values and would require experimental verification.

Proton NMR Spectroscopy

The ¹H NMR spectrum would provide information on the proton environments. There are three distinct proton signals expected: the two methoxy (B1213986) groups (-OCH₃) and the single proton on the central carbon (-CHF-). The methoxy groups may be chemically non-equivalent due to the chiral center at C2, potentially giving rise to two separate singlets. The proton at C2 would be expected to be a complex multiplet due to coupling with the adjacent fluorine atoms.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J-values) in Hz |

|---|---|---|---|

| -OCH₃ | 3.4 - 3.8 | s (singlet) or two separate singlets | N/A |

| -CHF- | 4.5 - 5.5 | ddd (doublet of doublet of doublets) | ²JHF, ³JHF |

Note: These are predicted values and would require experimental verification.

Carbon-13 NMR Spectroscopy

The ¹³C NMR spectrum would show five distinct carbon signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be significantly influenced by the attached fluorine and oxygen atoms. The signals for the fluorinated carbons would also exhibit C-F coupling.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C1 | 115 - 125 | t (triplet) |

| C2 | 90 - 100 | d (doublet) |

| C3 | 110 - 120 | t (triplet) |

| -OCH₃ | 55 - 65 | s (singlet) |

Note: These are predicted values and would require experimental verification.

Multi-dimensional NMR Techniques for Structural Assignment

To unambiguously assign all the ¹H, ¹³C, and ¹⁹F signals and to determine the through-bond and through-space correlations, multi-dimensional NMR techniques would be indispensable. Techniques such as COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and their directly attached carbons, and long-range C-H correlations, respectively. Furthermore, ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments would be vital for assigning the complex fluorine and carbon spectra.

Vibrational Spectroscopy Investigations

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by strong absorptions corresponding to C-F and C-O bond vibrations.

The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. Given the multiple fluorine atoms, a series of strong, complex bands would be expected in this region. The C-O stretching vibrations of the ether linkages would likely be observed in the 1050-1150 cm⁻¹ range. The C-H stretching vibrations of the methoxy groups and the single C-H bond would appear around 2850-3000 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| 2850 - 3000 | C-H stretch | Medium |

| 1000 - 1400 | C-F stretch | Strong, complex |

| 1050 - 1150 | C-O stretch | Strong |

Note: These are predicted values and would require experimental verification.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, offering insights into its structure and bonding. For this compound, the Raman spectrum is expected to be characterized by a series of distinct peaks corresponding to the vibrations of its various functional groups.

Furthermore, the methoxy groups (-OCH₃) would contribute their own characteristic vibrations, including C-O stretching and CH₃ rocking and stretching modes. The carbon backbone of the propane (B168953) chain will also exhibit characteristic C-C stretching and bending vibrations.

It is important to note that the Raman spectrum can be sensitive to the conformational state of the molecule. Different rotational isomers (conformers) may exhibit slight shifts in their vibrational frequencies, which can lead to broadening of the Raman peaks or the appearance of new shoulders on existing peaks if multiple conformers are present at the temperature of the measurement. A detailed analysis of the Raman spectrum, often aided by computational chemistry, can help in assigning the observed vibrational modes to specific motions within the molecule and potentially differentiate between different conformers.

Table 1: Anticipated Raman Active Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretch (methoxy) | 2800-3000 |

| C-F Stretch | 1000-1400 |

| C-O Stretch | 1050-1250 |

| C-C Stretch | 800-1200 |

| CH₃ Rocking/Bending | 1350-1470 |

| CF₂/CF₃ Deformations | 500-800 |

Note: This table presents expected ranges based on typical values for these functional groups and is for illustrative purposes.

Rotational and Conformational Dynamics Studies

The study of rotational and conformational dynamics provides crucial information about the three-dimensional structure and flexibility of a molecule. For this compound, a combination of microwave spectroscopy and conformational analysis would be employed to understand its structural preferences.

Microwave Spectroscopy for Rotational Transitions

Microwave spectroscopy is a high-resolution technique that measures the transitions between quantized rotational energy levels of a molecule in the gas phase. The precise frequencies of these transitions are dependent on the molecule's moments of inertia, which are in turn determined by its mass distribution and geometry. By analyzing the microwave spectrum, it is possible to determine highly accurate rotational constants (A, B, and C).

For a molecule like this compound, which is expected to exist as a mixture of different conformers, the microwave spectrum would likely be a composite of the spectra of each individual conformer. The analysis of such a complex spectrum can be challenging but also highly rewarding, as it allows for the structural determination of each conformer present in the gas phase. For instance, a study on 1,1,1,2,2-pentafluoropropane (B162932) yielded rotational and centrifugal distortion constants from its microwave spectrum. researchgate.net

The determined rotational constants can be used to derive structural parameters such as bond lengths and bond angles, often in conjunction with quantum chemical calculations.

Table 2: Illustrative Rotational Constants for a Hypothetical Conformer of this compound

| Rotational Constant | Hypothetical Value (MHz) |

| A | 2500 |

| B | 1500 |

| C | 1300 |

Note: These values are purely illustrative and intended to represent the type of data obtained from microwave spectroscopy.

Analysis of Conformational Preferences and Restricted Rotation

The presence of multiple single bonds in this compound allows for rotation around these bonds, leading to the possibility of several different stable conformations, or rotational isomers. The conformational landscape of this molecule is likely to be complex due to the steric and electrostatic interactions between the bulky and electronegative fluorine atoms and the methoxy groups.

Studies on related 1,3-disubstituted propanes provide valuable insights into the likely conformational preferences. For example, in 1,3-difluoropropane, the conformation where the two fluorine atoms are in a gauche relationship to each other is found to be the most stable. nih.govresearchgate.net This preference is often attributed to a combination of steric effects and hyperconjugative interactions.

Experimental Determination of Conformer Populations

While computational methods can predict the relative energies of different conformers, experimental techniques are necessary to determine their actual populations at a given temperature. The relative intensities of the rotational transitions in a microwave spectrum can be used to determine the relative abundance of the different conformers in the gas phase.

The population of each conformer is governed by the Boltzmann distribution, which relates the population ratio to the energy difference between the conformers. By measuring the relative intensities of spectral lines belonging to different conformers, it is possible to calculate the energy difference between them.

Synthetic Methodologies and Precursor Chemistry of 1,3 Dimethoxy 1,1,2,3,3 Pentafluoropropane

General Approaches to the Synthesis of Fluoroalkanes and Fluoroethers

The construction of molecules containing carbon-fluorine bonds and ether linkages relies on a well-established yet continually evolving set of chemical reactions. These strategies can be broadly categorized into fluorination reactions, which introduce fluorine into a carbon skeleton, and etherification reactions, which form the characteristic C-O-C bond.

The direct incorporation of fluorine into organic molecules is achieved through a variety of reagents and mechanisms. These methods range from nucleophilic and electrophilic fluorination to more specialized techniques like deoxofluorination.

Nucleophilic Fluorination: This approach involves the displacement of a leaving group by a fluoride (B91410) ion. Common sources of nucleophilic fluoride include alkali metal fluorides (e.g., KF, CsF) and hydrogen fluoride (HF) based reagents like triethylamine-trihydrofluoride (Et₃N•3HF). chinesechemsoc.org The efficacy of these reagents is often enhanced in aprotic polar solvents. For instance, the synthesis of the related compound 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa) can be achieved by fluorinating hydrochlorocarbon precursors with metal fluorides or HF in the presence of a suitable catalyst. google.com

Deoxofluorination: This powerful technique replaces hydroxyl groups and carbonyl oxygens with fluorine atoms. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are frequently employed to convert alcohols to monofluorides and aldehydes or ketones to difluorides. rsc.orgrsc.org Recent advancements have introduced a variety of novel deoxyfluorination reagents to expand the scope and safety of these transformations. rsc.org

Electrochemical Fluorination (ECF): ECF is a significant industrial method for producing perfluorinated compounds. It involves the electrolysis of an organic substrate in anhydrous hydrogen fluoride, leading to the exhaustive replacement of C-H bonds with C-F bonds. rsc.org

The formation of the ether linkage in fluorinated molecules can be accomplished through several classical and modern synthetic methods.

Williamson Ether Synthesis: This remains one of the most fundamental methods for preparing ethers. It involves the reaction of an alkoxide with an alkyl halide. fluorine1.ru In the context of fluoroethers, this could involve reacting a fluorinated alcohol with an alkyl halide or a fluorinated alkyl halide with an alkoxide. scirea.org This method is versatile, though its application can be limited by the reactivity of the fluorinated substrates. fluorine1.ru

Addition of Alcohols to Alkenes: Fluorinated alcohols can add across the double bond of alkenes, often under catalytic conditions, to form ethers. This method is particularly useful for creating specific substitution patterns. fluorine1.ru Similarly, the addition of alcohols to epoxides provides a route to β-hydroxy ethers, which can be further functionalized. fluorine1.ru

Iron-Catalyzed Etherification: More recent developments include the use of iron(III) triflate as an efficient and environmentally benign catalyst for the direct, dehydrative etherification of alcohols. nih.govacs.org This approach allows for the synthesis of both symmetrical and unsymmetrical ethers from benzylic and primary alcohols. nih.govacs.org

Specific Synthetic Routes Investigated for 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane

While direct, published synthetic procedures for this compound are not extensively detailed in readily available literature, its synthesis can be logically proposed based on established reactions for analogous hydrofluoroethers. A plausible and efficient route would involve the Williamson ether synthesis, starting from a suitable pentafluoropropanol (B8783277) precursor.

The key intermediate, 1,1,2,3,3-pentafluoropropan-1-ol, could be subjected to etherification. However, a more direct precursor would be 1,1,2,3,3-pentafluoropropane-1,3-diol. This diol could then be doubly alkylated using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a strong base (e.g., sodium hydride) to form the target dimethoxy compound.

Below is a table outlining a proposed synthetic step based on the Williamson ether synthesis.

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product |

|---|---|---|---|

| 1,1,2,3,3-pentafluoropropane-1,3-diol | Methyl Iodide (CH₃I) | Sodium Hydride (NaH), Aprotic Solvent (e.g., THF) | This compound |

Derivatization and Functionalization Reactions for Analogous Structures

Derivatization is a process where a compound is converted into a new, related compound through a chemical reaction. libretexts.org For fluoroalkanes and fluoroethers, these reactions can serve to introduce new functional groups or modify the molecule's properties. A key reaction for analogous hydrofluorocarbons is dehydrofluorination. For example, the industrially significant compound 1,1,1,3,3-pentafluoropropane (HFC-245fa) undergoes catalytic dehydrofluorination to produce 1,3,3,3-tetrafluoropropene (HFO-1234ze), a refrigerant with a lower global warming potential. This reaction highlights a common pathway for functionalizing saturated fluoroalkanes into more reactive unsaturated compounds.

The ether linkages in this compound are generally stable but can be cleaved under harsh acidic conditions. The fluorine atoms on the propane (B168953) backbone are highly resistant to substitution, contributing to the chemical inertness characteristic of many fluorinated compounds.

Catalytic Systems Employed in Fluoroalkane Synthesis

Catalysis is crucial for achieving efficiency and selectivity in the synthesis of fluoroalkanes. Various metal-based catalysts are employed, particularly for gas-phase fluorination and hydrofluorination reactions involving hydrogen fluoride.

Chromium-based Catalysts: Chromium oxides (e.g., Cr₂O₃), often on a support, are widely used catalysts for the gas-phase fluorination of halogenated hydrocarbons. researchgate.netgoogleapis.comepo.org They are effective in facilitating the exchange of chlorine for fluorine atoms. The activity and stability of these catalysts can be influenced by their preparation method and the presence of co-catalysts like zinc. researchgate.netgoogle.com

Titanium-based Catalysts: Titanium compounds, such as titanium tetrachloride (TiCl₄), serve as effective liquid-phase fluorination catalysts. google.com They are particularly useful in the reaction of hydrochlorocarbons with HF to produce hydrofluorocarbons like HFC-245fa, offering an alternative to antimony-based catalysts which can cause corrosion issues. google.com Titanium oxyfluoride (TiOF₂) has also been investigated as a stable catalyst for the pyrolysis of hydrofluorocarbons. bohrium.comresearchgate.net

Palladium and Platinum Catalysts: Palladium supported on various materials is used in the hydrogenation of fluorinated olefins. google.com For instance, the synthesis of HFC-245fa can involve the hydrogenation of 1,1,1,3,3-pentafluoropropene over a palladium catalyst. google.com Platinum-based catalysts have also been explored for the dehydrogenation of propane, a fundamental reaction in hydrocarbon chemistry. anl.gov

The table below summarizes key catalytic systems used in the synthesis of related fluoroalkanes.

| Catalyst Type | Example | Application | Reference |

|---|---|---|---|

| Chromium-based | Cr₂O₃ | Gas-phase fluorination of hydrochlorocarbons | researchgate.netepo.org |

| Titanium-based | TiCl₄ | Liquid-phase fluorination of hydrochlorocarbons | google.com |

| Palladium-based | Pd on Carbon | Hydrogenation of fluoroolefins | google.com |

| Antimony-based | SbCl₅ | Liquid-phase fluorination of hydrochlorocarbons | google.com |

Chemical Reactivity and Reaction Mechanisms of 1,3 Dimethoxy 1,1,2,3,3 Pentafluoropropane

Reaction Pathways Characteristic of Fluoroethers

Fluoroethers, including 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane, generally exhibit enhanced chemical stability compared to their non-fluorinated counterparts. This stability is a direct consequence of the high electronegativity of fluorine, which strengthens the carbon-fluorine bond and influences the reactivity of adjacent chemical bonds.

Hydrolysis of fluoroethers is generally a slow process under neutral conditions due to the stability imparted by the fluorine atoms. However, under basic conditions, such as in the presence of sodium hydroxide (B78521), hydrolysis can be facilitated. For instance, studies on fluorotelomer alcohol (FTOH) precursors have demonstrated that hydrolysis can proceed effectively in a sodium hydroxide and water-methanol mixture at elevated temperatures. nih.govresearchgate.netunit.no A similar principle can be applied to this compound, where the ether linkages can be cleaved under basic conditions.

The mechanism of hydrolysis for fluoroethers, particularly under basic conditions, can be described by a nucleophilic substitution (SN2) pathway. nih.gov In the case of this compound, the hydroxide ion would act as the nucleophile, attacking the carbon atom of the methoxy (B1213986) group, leading to the displacement of the pentafluoropropoxy alkoxide.

Solvolysis, a more general reaction where the solvent acts as the nucleophile, follows a similar mechanistic framework. nih.govtaylorandfrancis.com The rate and feasibility of solvolysis are dependent on the nucleophilicity of the solvent and the stability of the leaving group. wikipedia.org For this compound, solvolysis in protic solvents like alcohols would be sluggish without the presence of a catalyst.

The table below summarizes the expected hydrolysis products of this compound under basic conditions.

| Reactant | Conditions | Expected Products |

| This compound | NaOH (aq), Heat | Methanol (B129727), 1,1,2,3,3-Pentafluoropropane-1,3-diol (as salt) |

Reactions with Nucleophiles: The electron-deficient nature of the carbon skeleton in this compound makes it susceptible to attack by strong nucleophiles. While the C-F bonds are strong, nucleophilic substitution of other leaving groups on a fluorinated carbon chain is a common reaction. In the context of the target molecule, nucleophilic attack is more likely to occur at the methoxy groups, as discussed in the hydrolysis section. However, reactions involving stronger nucleophiles could potentially lead to the cleavage of the C-O bond of the ether. Base-mediated reactions are a common method for the synthesis of aryl gem-difluoroalkyl ethers, which involves the reaction of phenols with halogenated precursors. beilstein-journals.org

Reactions with Electrophiles: The ether oxygen atoms in this compound possess lone pairs of electrons and can therefore act as Lewis bases, reacting with strong electrophiles or Lewis acids. nih.gov For example, fluoroethers can form complexes with Lewis acids, which can activate the molecule for subsequent reactions. However, the strong electron-withdrawing effect of the pentafluoropropyl group reduces the basicity of the ether oxygens, making these reactions less favorable compared to non-fluorinated ethers. The interaction with Lewis acids can, in some cases, lead to the degradation of the fluoroether. google.com

Mechanistic Investigations of this compound Transformations

Specific mechanistic studies on this compound are not extensively reported in the literature. However, insights can be drawn from computational and experimental studies on related fluoroethers and fluorinated compounds.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in understanding the impact of fluorine substitution on molecular structure and reactivity. nih.gov For this compound, DFT calculations could elucidate the electron distribution within the molecule, predict the most likely sites for nucleophilic and electrophilic attack, and determine the energy barriers for various reaction pathways.

The thermal decomposition of fluorinated hydrocarbons often proceeds via radical mechanisms. For instance, the decomposition of 1,1,1,3,3-pentafluoropropane (B1194520) at high temperatures yields hydrogen fluoride (B91410) and carbonyl fluoride. ecetoc.org While this compound is expected to be more stable due to the ether linkages, at sufficiently high temperatures, homolytic cleavage of C-C, C-O, or C-H bonds could initiate a radical decomposition cascade.

Role of Fluorine Atoms in Modulating Reactivity

The five fluorine atoms in this compound play a pivotal role in defining its chemical reactivity. The high electronegativity of fluorine leads to several key effects:

Inductive Effect: The strong electron-withdrawing inductive effect of the fluorine atoms polarizes the C-F bonds and the surrounding C-C and C-O bonds. This effect reduces the electron density on the carbon backbone and the ether oxygen atoms, thereby decreasing the basicity of the ether and making the carbon atoms more susceptible to nucleophilic attack, should a suitable leaving group be present. nih.gov

Steric Effects: The fluorine atoms, though similar in size to hydrogen, can create a "fluorine shield" around the carbon backbone, sterically hindering the approach of reactants.

The table below provides a comparison of bond dissociation energies, illustrating the strengthening effect of fluorination.

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-H | ~98 |

| C-F | ~116 |

| C-O (in ethers) | ~85 |

Data is approximate and can vary based on molecular structure.

Theoretical and Computational Chemistry Studies of 1,3 Dimethoxy 1,1,2,3,3 Pentafluoropropane

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework for understanding the electronic structure of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods, both of which offer unique advantages in studying compounds like 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular tool in computational chemistry due to its favorable balance of accuracy and computational cost. ekb.eg DFT methods are used to investigate the electronic properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.com For this compound, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity.

Key electronic properties that can be calculated using DFT include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. dntb.gov.ua A larger HOMO-LUMO gap generally implies higher stability. Furthermore, the analysis of molecular electrostatic potential (MEP) maps can reveal the regions of the molecule that are electron-rich or electron-poor, providing insights into its interactions with other molecules. researchgate.net

Below is an illustrative table of electronic properties of this compound that could be obtained from DFT calculations.

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 2.5 D |

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit at a higher computational cost compared to DFT. scirp.org For a molecule like this compound, ab initio calculations can be employed to obtain precise geometric parameters, vibrational frequencies, and thermochemical data.

These calculations can be particularly useful for benchmarking the results obtained from less computationally expensive methods like DFT. For instance, high-level ab initio calculations can provide a reference for the conformational energies of different isomers of this compound. ibm.com

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a detailed picture of the electronic structure of a single molecule, molecular modeling and dynamics simulations are essential for understanding the behavior of a larger ensemble of molecules and their dynamic properties over time.

Conformational Energy Landscape Exploration

The presence of multiple single bonds in this compound allows for a variety of different spatial arrangements, or conformations. Exploring the conformational energy landscape is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. nih.gov Computational methods can be used to identify the stable conformers (local minima on the potential energy surface) and the transition states that connect them. researchgate.net

Techniques such as systematic conformational searches or molecular dynamics simulations can be employed to map out the potential energy surface. The relative energies of the different conformers can then be used to determine their equilibrium populations according to the Boltzmann distribution.

An illustrative table showing the relative energies of different hypothetical conformers of this compound is presented below.

| Conformer | Relative Energy (kcal/mol) (Illustrative) |

| Anti-Anti | 0.0 |

| Gauche-Anti | 1.2 |

| Anti-Gauche | 1.5 |

| Gauche-Gauche | 3.0 |

Intermolecular Interactions and Solvent Effects

The interactions between molecules of this compound, as well as its interactions with solvent molecules, are critical for understanding its bulk properties. nih.gov Molecular dynamics simulations can be used to study these intermolecular interactions in detail. osti.gov By simulating a system containing many molecules of this compound, one can investigate its liquid structure, transport properties (like viscosity and diffusion), and thermodynamic properties. nih.gov

Furthermore, the effect of different solvents on the conformational preferences and reactivity of this compound can be studied using continuum solvation models or explicit solvent simulations. soton.ac.uk These studies are crucial for predicting its behavior in different chemical environments.

Computational Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound. unibo.it

For this compound, quantum chemical calculations can be used to predict its infrared (IR) and Raman spectra. The calculated vibrational frequencies and intensities can be compared with experimental data to confirm the structure of the molecule and to assign the observed spectral bands. nsf.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed. These calculations can aid in the assignment of complex NMR spectra and provide further confirmation of the molecular structure.

An illustrative table of predicted vibrational frequencies for a prominent functional group in this compound is shown below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) |

| C-O Stretch | 1150 |

| C-F Stretch | 1100 |

| C-H Stretch | 2950 |

Theoretical Studies of Reaction Mechanisms and Transition States

Information not available.

Advanced Research Applications in Chemical Sciences Involving 1,3 Dimethoxy 1,1,2,3,3 Pentafluoropropane

Utilization as a Model Compound for Fluoroether Chemistry

Fluoroethers, a class of compounds characterized by the presence of a C-O-C linkage in proximity to a C-F bond, exhibit distinctive chemical and physical properties. 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane is an exemplary model for studying the nuanced interactions within these molecules.

The introduction of multiple fluorine atoms into an organic scaffold, as seen in this compound, profoundly impacts its three-dimensional structure. Fluorine is the most electronegative element, and the carbon-fluorine bond is the strongest single bond in organic chemistry. nih.gov These characteristics lead to significant alterations in bond lengths, bond angles, and torsional preferences, which collectively define the molecule's architecture.

Illustrative Conformational Data of a Fluorinated Alkane Chain

| Dihedral Angle | Energy (kcal/mol) |

|---|---|

| anti | 0 |

| gauche | 0.5 - 1.0 |

Note: This table provides representative energy differences for anti and gauche conformations in a simple fluorinated alkane, illustrating the energetic preferences that shape molecular architecture.

Stereoelectronic effects are the result of the spatial arrangement of orbitals and have a profound influence on molecular stability and reactivity. wikipedia.org In this compound, several key stereoelectronic interactions can be investigated. The gauche effect, where a conformation with adjacent electronegative substituents is favored, is a prominent phenomenon in fluorinated systems. researchgate.net

Furthermore, the interactions between the lone pairs of the oxygen atoms in the methoxy (B1213986) groups and the antibonding orbitals (σ) of the C-F bonds are of significant interest. These n → σ interactions, a type of hyperconjugation, can lead to a shortening of the C-O bonds and a lengthening of the C-F bonds, influencing the molecule's reactivity and physical properties. researchgate.net By studying compounds like this compound, chemists can gain a deeper understanding of these subtle yet powerful electronic effects.

Key Stereoelectronic Interactions

| Interaction Type | Donor Orbital | Acceptor Orbital | Consequence |

|---|---|---|---|

| Gauche Effect | C-F σ | C-F σ | Favors gauche conformation |

| Hyperconjugation | n (Oxygen) | σ* (C-F) | Stabilization, bond length changes |

| Anomeric Effect | n (Oxygen) | σ* (C-F) | Conformational preference |

Note: This table outlines the fundamental stereoelectronic interactions that can be studied using this compound as a model.

Contributions to the Development of Novel Chemical Methodologies

The synthesis of selectively fluorinated molecules like this compound is a significant challenge that drives the development of new synthetic methods. The creation of C-F bonds and the construction of fluorinated backbones require specialized reagents and reaction conditions. Research in this area can lead to the discovery of novel fluorinating agents, catalytic systems, and synthetic strategies that have broad applications in organic synthesis.

Moreover, the unique reactivity of fluorinated compounds can be harnessed to develop new chemical transformations. The strong C-F bond can be selectively activated under specific conditions, allowing for late-stage functionalization of complex molecules. The study of the reactivity of this compound can provide insights into these processes, paving the way for the development of innovative tools for chemical synthesis.

Research into Fluorinated Analogues and Their Chemical Space Exploration

The synthesis and study of analogues of this compound allow for a systematic exploration of chemical space. By varying the number and position of fluorine atoms, or by replacing the methoxy groups with other functionalities, chemists can fine-tune the properties of the resulting molecules. This approach is central to the discovery of new materials and therapeutic agents.

For example, fluorinated analogues are of great interest in the development of PET (Positron Emission Tomography) imaging agents. The incorporation of fluorine-18, a positron-emitting isotope, into molecules allows for non-invasive imaging of biological processes. Research into fluorinated derivatives of bioactive molecules has shown that fluorination can improve properties such as binding affinity and metabolic stability. nih.gov While this compound itself may not be a direct therapeutic, the principles learned from its study can guide the design of novel fluorinated drugs and diagnostic agents.

Environmental Fate and Degradation Studies from an Academic Perspective

Environmental Persistence and Transformation Mechanisms

The environmental persistence of hydrofluoroethers is directly related to their atmospheric lifetimes. nih.gov Compounds with longer atmospheric lifetimes will persist in the environment for greater durations. Based on data from analogous compounds, the atmospheric lifetime of 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane is expected to be on the order of years.

The transformation of hydrofluoroethers in the atmosphere leads to the formation of various degradation products. For instance, the degradation of HFE-7100 (C4F9OCH3) is expected to produce perfluorobutyl formate (B1220265) (C4F9OC(O)H). acs.org In general, the atmospheric oxidation of HFEs can lead to the formation of fluorinated aldehydes, ketones, and carboxylic acids. toxicdocs.org These transformation products are typically more water-soluble than the parent HFE and are removed from the atmosphere through wet and dry deposition.

Methodologies for Studying Environmental Behavior of Fluorinated Compounds

A variety of experimental and computational methods are employed to study the environmental behavior of fluorinated compounds.

Experimental Methods:

Smog Chambers: These are large, controlled-environment reactors used to simulate atmospheric conditions. copernicus.orgnih.govresearchgate.netucr.edumdpi.com Researchers can introduce specific pollutants and oxidants to study their reaction kinetics and product formation under realistic, albeit simulated, atmospheric conditions. nih.gov Smog chambers are crucial for determining reaction rate constants and understanding degradation mechanisms. researchgate.net

Discharge Flow-Electron Paramagnetic Resonance (DF-EPR): This technique is used to measure the rate constants of gas-phase reactions, particularly those involving radicals like OH. nist.gov It allows for precise control of reactant concentrations and temperature, providing accurate kinetic data.

Relative Rate Method: This is a common experimental technique used to determine the rate constant of a reaction of interest by comparing it to the known rate constant of a reference reaction. researchgate.netamazonaws.com This method is often employed in smog chamber studies.

Chromatographic Techniques: Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are powerful analytical tools for identifying and quantifying the parent compound and its degradation products in environmental samples. nih.gov

Computational Methods:

Quantum Chemistry Calculations: These theoretical methods are used to study the potential energy surface of a reaction, providing insights into reaction mechanisms, transition states, and reaction barriers. acs.orgmdpi.com

Canonical Variational Transition State Theory (CVT): This theory is used in conjunction with quantum chemistry calculations to predict reaction rate constants. acs.org

Quantitative Structure-Activity Relationships (QSAR): These models are used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure.

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Routes

Current synthetic methodologies for fluorinated compounds often rely on harsh reagents and conditions, presenting environmental and safety concerns. Future research should prioritize the development of more sustainable and environmentally benign synthetic pathways to 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane.

Key Research Objectives:

Exploration of Novel Fluorinating Agents: Investigation into the use of milder and more selective fluorinating agents could reduce waste and improve safety. The development of catalytic systems that utilize less hazardous fluorine sources is a critical area of exploration.

Green Solvents and Reaction Conditions: A shift towards the use of greener solvents, such as water or supercritical fluids, could significantly decrease the environmental footprint of the synthesis. chemistryjournals.net The addition of alcohols to fluorinated olefins in water has been shown to be an environmentally friendly process for preparing fluorinated ethers. rsc.org

Electrochemical Synthesis: Electrochemical methods, such as the Simons electrofluorination process, offer a potentially more sustainable alternative to traditional chemical fluorination by reducing the need for hazardous reagents. dovepress.com

Catalytic Approaches: The development of efficient catalytic systems, for instance, using copper(II) fluoride (B91410), could enable more direct and atom-economical synthetic routes from readily available starting materials. researchgate.net

Potential Green Synthetic Strategies:

| Strategy | Description | Potential Benefits |

| Aqueous Synthesis | Utilizing water as a solvent for the addition of methanol (B129727) to a suitable pentafluoropropene precursor. | Reduced use of volatile organic compounds, simplified work-up procedures. rsc.org |

| Electrochemical Fluorination | Direct fluorination of a hydrocarbon precursor in an electrochemical cell. | Avoids the use of highly reactive and toxic elemental fluorine. dovepress.com |

| Catalytic Deoxyfluorination | Using a catalyst, such as CuF₂, to replace hydroxyl groups in a precursor diol with fluorine. | Potentially milder reaction conditions and improved selectivity. researchgate.net |

Exploration of Novel Reactivity and Catalytic Applications

The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) groups in this compound suggests a unique reactivity profile that is yet to be explored.

Areas for Investigation:

C-F Bond Activation: Research into the selective activation of the C-F bonds could open up new avenues for the synthesis of more complex fluorinated molecules. This could involve transition-metal catalysis or other novel activation methods.

Ether Linkage Reactivity: The stability and reactivity of the methoxy groups in the presence of the fluorinated backbone should be investigated. This could lead to applications as a protective group or as a reactive handle for further functionalization.

Catalytic Applications: The unique electronic properties and potential for specific intermolecular interactions make this compound a candidate for investigation as a catalyst or a ligand in catalysis. The judicious incorporation of fluoroalkyl moieties can have beneficial effects on the properties of bioactive molecules, suggesting potential applications in medicinal chemistry. rsc.org

Bioisostere Development: The difluoroalkyl group is a known bioisostere for ether linkages in medicinal chemistry. nih.gov The unique substitution pattern of this compound could inspire the design of novel bioisosteres with tailored properties.

Advanced Spectroscopic and Computational Approaches

A thorough understanding of the structural and electronic properties of this compound is crucial for its future development. Advanced spectroscopic and computational methods will be instrumental in this endeavor.

Proposed Studies:

¹⁹F NMR Spectroscopy: Due to the high sensitivity of the ¹⁹F nucleus, NMR spectroscopy is a powerful tool for the characterization of organofluorine compounds. numberanalytics.com A detailed ¹⁹F NMR study of this compound would provide valuable information about its structure and conformation in solution.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict spectroscopic properties, such as NMR chemical shifts, and to study the conformational landscape of the molecule. researchgate.netemerginginvestigators.org Computational studies can also provide insights into potential reaction mechanisms and guide experimental design.

Advanced Mass Spectrometry: Techniques such as combustion ion chromatography can be used for the analysis of organofluorine compounds. nih.gov Advanced mass spectrometry techniques can provide detailed information about the fragmentation patterns of the molecule, aiding in its identification and characterization.

Data Table: Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹⁹F NMR | Chemical Shift (CF₂) | Hypothetical Value |

| ¹⁹F NMR | Chemical Shift (CHF) | Hypothetical Value |

| ¹³C NMR | Chemical Shift (CF₂) | Hypothetical Value |

| ¹³C NMR | Chemical Shift (CHF) | Hypothetical Value |

| ¹³C NMR | Chemical Shift (OCH₃) | Hypothetical Value |

| IR Spectroscopy | C-F Stretch | Hypothetical Range |

| IR Spectroscopy | C-O Stretch | Hypothetical Range |

Note: The values in this table are for illustrative purposes only and would need to be determined through experimental and computational studies.

Integration with Materials Science Research Paradigms

The incorporation of fluorine into molecules can impart unique properties such as high thermal stability, chemical inertness, and low surface energy, making them valuable in materials science. numberanalytics.comnumberanalytics.com this compound could serve as a valuable building block for the development of new materials with tailored properties.

Potential Research Directions:

Monomer for Fluorinated Polymers: The molecule could potentially be functionalized to serve as a monomer for the synthesis of novel fluorinated polymers. These polymers could exhibit interesting properties for applications in areas such as coatings, membranes, or advanced textiles. advanced-emc.com

Electrolyte Component in Batteries: Fluorinated ethers are being actively investigated as components of electrolytes for next-generation lithium-ion and lithium-metal batteries due to their high antioxidant and excellent reductive stability. nih.govrsc.orgdigitellinc.com The specific structure of this compound may offer advantages in terms of ionic conductivity and stability.

Functional Fluids: Given the properties often associated with fluorinated ethers, this compound could be investigated for use as a functional fluid, such as a heat transfer fluid, a lubricant, or a solvent with unique properties. wikipedia.org

Surface Modification: The molecule could be used to modify surfaces to impart hydrophobicity or oleophobicity, which is a common application for organofluorine compounds.

Q & A

Q. How to design a kinetic study for the hydrolysis of this compound in aqueous environments?

- Methodological Answer :

- Conditions : Vary pH (2–12), temperature (25–60°C), and ionic strength (NaCl 0–1M).

- Sampling : Use automated aliquots analyzed via IC for fluoride release and GC-MS for organic intermediates.

- Modeling : Fit data to pseudo-first-order kinetics and calculate activation parameters (E, ΔH) using the Arrhenius equation. Compare with DFT-predicted transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.